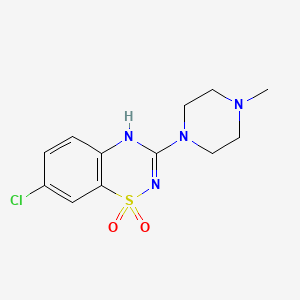

DU717

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von DU717 beinhaltet die Reaktion von 7-Chlor-1,2,4-Benzothiadiazin-1,1-dioxid mit 4-Methylpiperazin. Die Reaktion findet typischerweise in Gegenwart eines geeigneten Lösungsmittels und unter kontrollierten Temperaturbedingungen statt, um sicherzustellen, dass das gewünschte Produkt erhalten wird .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen synthetischen Wegen, allerdings im größeren Maßstab. Der Prozess umfasst strenge Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz der Verbindung zu gewährleisten. Die Verwendung fortschrittlicher chromatographischer Verfahren trägt zur Reinigung und Isolierung von this compound bei .

Analyse Chemischer Reaktionen

Arten von Reaktionen: DU717 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um sein N-Oxid-Derivat zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Amin-Derivate umwandeln.

Substitution: this compound kann nucleophile Substitutionsreaktionen eingehen, insbesondere an der Chlor-Gruppe

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Peressigsäure.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid verwendet.

Substitution: Nucleophile wie Amine oder Thiole werden unter milden Bedingungen eingesetzt.

Hauptprodukte:

Oxidation: N-Oxid-Derivate.

Reduktion: Amin-Derivate.

Substitution: Substituierte Benzothiadiazin-Derivate.

Wissenschaftliche Forschungsanwendungen

DU717 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung verwendet, um die Reaktivität von Benzothiadiazin-Derivaten zu untersuchen.

Biologie: Untersucht auf seine Auswirkungen auf die Blutdruckregulation in Tiermodellen.

Medizin: Potenzielles Therapeutikum für Bluthochdruck.

Industrie: Wird bei der Entwicklung neuer Antihypertensiva eingesetzt

5. Wirkmechanismus

This compound übt seine blutdrucksenkende Wirkung aus, indem es spezifische Enzyme hemmt, die an der Blutdruckregulation beteiligt sind. Es zielt auf das Renin-Angiotensin-System ab, was zu Vasodilatation und einem niedrigeren Blutdruck führt. Die molekularen Signalwege beinhalten die Hemmung des Angiotensin-Converting-Enzyms, das eine entscheidende Rolle bei der Blutdruckregulation spielt .

Ähnliche Verbindungen:

Hydrochlorothiazid: Ein weiteres Benzothiadiazin-Derivat, das als Diuretikum eingesetzt wird.

Chlorothiazid: Ähnliche Struktur, aber unterschiedliches pharmakologisches Profil.

Bendroflumethiazid: Wird wegen seiner diuretischen und blutdrucksenkenden Eigenschaften eingesetzt

Einzigartigkeit von this compound: this compound ist aufgrund seiner spezifischen molekularen Struktur einzigartig, die im Vergleich zu anderen Benzothiadiazin-Derivaten einen besonderen Wirkmechanismus bietet. Seine Fähigkeit, Enzyme, die an der Blutdruckregulation beteiligt sind, selektiv zu hemmen, macht es zu einer wertvollen Verbindung in der Bluthochdruckforschung .

Wirkmechanismus

DU717 exerts its antihypertensive effects by inhibiting specific enzymes involved in blood pressure regulation. It targets the renin-angiotensin system, leading to vasodilation and reduced blood pressure. The molecular pathways involve the inhibition of angiotensin-converting enzyme, which plays a crucial role in the regulation of blood pressure .

Vergleich Mit ähnlichen Verbindungen

Hydrochlorothiazide: Another benzothiadiazine derivative used as a diuretic.

Chlorothiazide: Similar structure but different pharmacological profile.

Bendroflumethiazide: Used for its diuretic and antihypertensive properties

Uniqueness of DU717: this compound is unique due to its specific molecular structure, which provides a distinct mechanism of action compared to other benzothiadiazine derivatives. Its ability to selectively inhibit enzymes involved in blood pressure regulation makes it a valuable compound in hypertension research .

Eigenschaften

IUPAC Name |

7-chloro-3-(4-methylpiperazin-1-yl)-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN4O2S/c1-16-4-6-17(7-5-16)12-14-10-3-2-9(13)8-11(10)20(18,19)15-12/h2-3,8H,4-7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPZVJONKWYICFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30208653 | |

| Record name | DU 717 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30208653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59943-31-6 | |

| Record name | DU 717 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059943316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC292806 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292806 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DU 717 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30208653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DU-717 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7JWN444UV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![dibenzo[a,h]phenazine](/img/structure/B1223020.png)

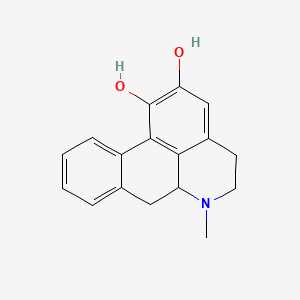

![6-Propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,10,11-triol](/img/structure/B1223021.png)